![molecular formula C22H27ClN2O3 B2526568 盐酸1-[(3,4-二甲氧基苯基)甲基]-6-甲氧基-1-甲基-1H,2H,3H,4H,9H-吡啶并[3,4-b]吲哚 CAS No. 1046806-90-9](/img/structure/B2526568.png)

盐酸1-[(3,4-二甲氧基苯基)甲基]-6-甲氧基-1-甲基-1H,2H,3H,4H,9H-吡啶并[3,4-b]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

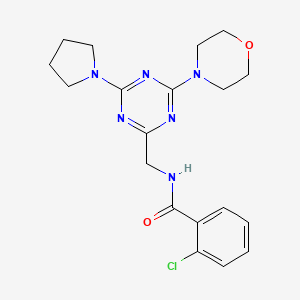

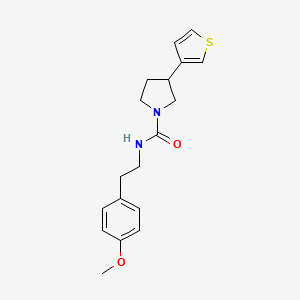

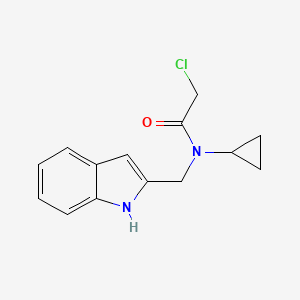

The compound "1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride" is a complex molecule that falls within the class of pyridoindoles. This class of compounds is known for its potential biological activities, which often include antitumor properties. The structure of the compound suggests that it may have been derived from pyridoindole precursors, possibly through a series of synthetic steps involving methoxy and methyl groups to modify the core pyridoindole structure.

Synthesis Analysis

The synthesis of related pyridoindoles can be complex, involving multiple steps to build the desired molecular framework. For instance, the synthesis of 6,8-dimethoxypyrrolo[3,2,1-hi]indole was achieved by dehydrogenation of a tetrahydro compound, which itself was produced by reduction of an isatin derivative . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may have been employed, such as the use of isatin derivatives, reduction, and dehydrogenation steps to construct the pyridoindole core.

Molecular Structure Analysis

The molecular structure of pyridoindoles is characterized by a fused ring system that includes a pyridine and an indole moiety. The presence of methoxy and methyl groups in the compound suggests that these substituents are likely to influence the molecule's electronic properties and potentially its biological activity. The exact position of these groups can significantly affect the molecule's interaction with biological targets.

Chemical Reactions Analysis

Pyridoindoles can undergo various chemical reactions, depending on their substitution pattern. For example, the thermal Fischer indolization is a common reaction used to synthesize indole derivatives, as seen in the formation of 4-methyl-5H-pyrido[4,3-b]benzoindoles . The compound may also be amenable to reactions such as demethylation or further substitution, which can be used to modify its structure and, consequently, its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridoindoles like the one described are influenced by their molecular structure. The presence of methoxy groups typically increases the lipophilicity of the molecule, which can affect its solubility and permeability across biological membranes. The compound's hydrochloride salt form suggests improved water solubility, which is advantageous for biological studies and potential therapeutic applications. The exact properties such as melting point, solubility, and stability would require empirical determination.

科学研究应用

木质素模型化合物降解的机理

- 木质素模型化合物的酸解研究突出了分解木质素(一种主要的植物细胞壁成分)所涉及的复杂机制。这项研究对于理解生物质转化和增值过程至关重要 (T. Yokoyama, 2015)。

α-咔啉生物碱的生物活性

- α-咔啉生物碱具有与查询化合物相似的结构特征,已显示出多种生物活性。一篇综合综述总结了它们的抗肿瘤、抗微生物、抗阿尔茨海默病、抗动脉粥样硬化和抗氧化活性。这强调了这些化合物在药物化学中的潜力 (Deping Li 等人,2022 年)。

吲哚衍生物的药代动力学和肝脏保护作用

- 对吲哚衍生物(包括 I3C 及其主要衍生物)的研究揭示了它们在肝脏保护中的重要作用,为其在慢性肝病治疗中的潜力提供了见解 (Si-Qi Wang 等人,2016)。

吲哚的合成

- 吲哚合成研究提出了一种对所有吲哚合成进行分类的框架,有助于开发构建这种重要杂环化合物的新的方法。这对复杂有机分子的合成具有影响,包括具有药理活性的分子 (D. Taber & Pavan K. Tirunahari, 2011)。

原发性震颤和 β-咔啉生物碱的环境流行病学

- 探索原发性震颤 (ET) 的环境决定因素和哈曼等 β-咔啉生物碱作用的研究提供了对导致神经疾病的环境和遗传因素的见解。这项研究对于了解 ET 的病因和制定预防策略至关重要 (E. Louis & Wei Zheng, 2010)。

属性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3.ClH/c1-22(13-14-5-8-19(26-3)20(11-14)27-4)21-16(9-10-23-22)17-12-15(25-2)6-7-18(17)24-21;/h5-8,11-12,23-24H,9-10,13H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZZXIUGFHAHCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CCN1)C3=C(N2)C=CC(=C3)OC)CC4=CC(=C(C=C4)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2526489.png)

![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)

![3-(Chloromethyl)-2-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2526502.png)

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2526504.png)

![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)